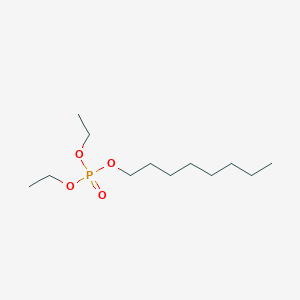

Phosphoric Acid Diethyl Octyl Ester

Vue d'ensemble

Description

Westcort est une marque de médicaments topiques contenant du valérate d'hydrocortisone , un corticostéroïde synthétique. Il est principalement utilisé pour ses propriétés anti-inflammatoires et antiprurigineuses pour traiter diverses affections cutanées telles que l'eczéma, le psoriasis et la dermatite .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le valérate d'hydrocortisone est synthétisé par estérification de l'hydrocortisone avec de l'acide valérique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique dans des conditions de reflux. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle

Dans les milieux industriels, la production de valérate d'hydrocortisone implique des processus d'estérification à grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes de purification automatisés pour assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le valérate d'hydrocortisone subit diverses réactions chimiques, notamment :

Hydrolyse : La liaison ester peut être hydrolysée en conditions acides ou basiques pour donner de l'hydrocortisone et de l'acide valérique.

Oxydation : Les groupes hydroxyle du valérate d'hydrocortisone peuvent être oxydés pour former des cétones ou des acides carboxyliques.

Réduction : Les groupes carbonyle peuvent être réduits en alcools à l'aide d'agents réducteurs comme le borohydrure de sodium.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques, eau et chaleur.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Hydrolyse : Hydrocortisone et acide valérique.

Oxydation : Divers dérivés oxydés de l'hydrocortisone.

Réduction : Formes réduites de l'hydrocortisone.

Applications de la recherche scientifique

Le valérate d'hydrocortisone a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des stéroïdes et les réactions d'estérification.

Biologie : Investigué pour ses effets sur les processus cellulaires et les voies inflammatoires.

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des affections cutanées inflammatoires et ses effets secondaires potentiels.

Industrie : Utilisé dans la formulation de divers médicaments topiques et cosmétiques.

Mécanisme d'action

Le valérate d'hydrocortisone exerce ses effets en se liant au récepteur cytosolique des glucocorticoïdes. Le complexe récepteur-ligand se transloque ensuite dans le noyau cellulaire, où il se lie aux éléments de réponse aux glucocorticoïdes dans la région du promoteur des gènes cibles. Cette liaison module la transcription des gènes impliqués dans les réponses inflammatoires et immunitaires, ce qui entraîne une réduction de l'inflammation et des démangeaisons .

Applications De Recherche Scientifique

Hydrocortisone valerate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study steroid chemistry and esterification reactions.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Extensively studied for its therapeutic effects in treating inflammatory skin conditions and its potential side effects.

Industry: Used in the formulation of various topical medications and cosmetics.

Mécanisme D'action

Hydrocortisone valerate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced inflammation and itching .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acétate d'hydrocortisone

- Butyrate d'hydrocortisone

- Propionate d'hydrocortisone

Comparaison

Le valérate d'hydrocortisone est unique en son ester valérate, qui offre un équilibre entre la puissance et la pénétration cutanée. Comparé à l'acétate d'hydrocortisone, il possède une puissance supérieure et une durée d'action plus longue. Le butyrate d'hydrocortisone et le propionate d'hydrocortisone sont également des corticostéroïdes puissants mais diffèrent par leurs groupes esters, ce qui affecte leur pharmacocinétique et leurs applications cliniques .

Propriétés

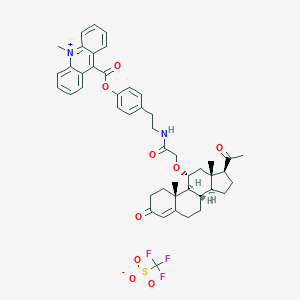

IUPAC Name |

diethyl octyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCSHBOAPHEPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174030 | |

| Record name | Ethyl octyl phosphate (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20195-13-5 | |

| Record name | Phosphoric acid, diethyl octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl octyl phosphate (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)